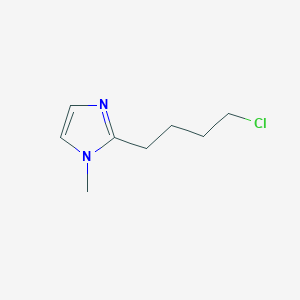

2-(4-Chlorobutyl)-1-methyl-1h-imidazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H13ClN2 |

|---|---|

Molecular Weight |

172.65 g/mol |

IUPAC Name |

2-(4-chlorobutyl)-1-methylimidazole |

InChI |

InChI=1S/C8H13ClN2/c1-11-7-6-10-8(11)4-2-3-5-9/h6-7H,2-5H2,1H3 |

InChI Key |

PJMBMLQJBPAPQC-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CN=C1CCCCCl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 4 Chlorobutyl 1 Methyl 1h Imidazole and Structural Analogs

Strategies for De Novo Imidazole (B134444) Ring Formation and Functionalization

The construction of the imidazole core from acyclic precursors offers a powerful route to introduce desired substitution patterns directly. Multi-component and cycloaddition reactions are particularly efficient in this regard, enabling the assembly of complex imidazoles in a convergent manner.

Multi-Component Condensation Reactions for Substituted Imidazoles

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are highly valued for their efficiency and atom economy. bohrium.comsharif.edu The Debus-Radziszewski synthesis, first reported in the 19th century, stands as a classic example, typically involving the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) to yield a tri-substituted imidazole.

Modern variations of this approach allow for the synthesis of a wide array of substituted imidazoles, including those with alkyl substituents. For the synthesis of a 1,2-dialkyl-substituted imidazole, a four-component reaction can be envisioned. This would involve a 1,2-dicarbonyl compound, an aldehyde, a primary amine (in this case, methylamine (B109427) to install the N-methyl group), and ammonium (B1175870) acetate (B1210297) or another source of ammonia. The aldehyde component would need to be one that can ultimately be converted to the 4-chlorobutyl group, for example, 5-chloropentanal.

A generalized scheme for such a four-component reaction is presented below:

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Catalyst/Conditions | Product |

| Glyoxal | 5-Chloropentanal | Methylamine | Ammonium Acetate | Acid catalyst (e.g., PTSA), Reflux | 2-(4-Chlorobutyl)-1-methyl-1H-imidazole |

This table represents a hypothetical multi-component reaction pathway for the synthesis of the target compound.

The choice of catalyst is crucial for the success of these reactions, with various Lewis and Brønsted acids being employed to facilitate the condensation steps. sharif.edu The primary advantage of this method is the direct assembly of the substituted imidazole core in a single step from readily available starting materials.

Cycloaddition Approaches to Imidazole Ring Systems

Cycloaddition reactions, particularly [3+2] cycloadditions, provide another elegant pathway to the imidazole ring system. These reactions involve the combination of a three-atom component and a two-atom component to form the five-membered heterocyclic ring. One common approach involves the reaction of an azomethine ylide with a dipolarophile.

For the synthesis of imidazoles, a [3+2] cycloaddition could involve the reaction of a nitrile with an azomethine ylide. To generate a 1,2-disubstituted imidazole, the starting materials would need to be appropriately functionalized. For instance, a nitrile containing the 4-chlorobutyl moiety could react with a suitably substituted azomethine ylide precursor.

Another relevant cycloaddition strategy is the Van Leusen imidazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. nih.gov This method involves the reaction of TosMIC with an aldimine. The aldimine can be formed in situ from an aldehyde and a primary amine. To synthesize this compound via this route, one could potentially use an imine derived from methylamine and an appropriate aldehyde precursor to the 2-substituted side chain.

Regioselective Functionalization of Preformed Imidazole Scaffolds

An alternative and often more direct approach to synthesizing this compound involves the functionalization of a pre-existing imidazole ring. This strategy hinges on the ability to control the regioselectivity of the substitution reactions.

N-Alkylation Pathways Utilizing 4-Chlorobutyl and Related Moieties

N-alkylation is a fundamental transformation in imidazole chemistry. Given the two nitrogen atoms in the imidazole ring, regioselectivity can be a challenge, especially in unsymmetrically substituted imidazoles.

A plausible and direct route to this compound involves the C2-alkylation of 1-methyl-1H-imidazole. The C2 position of imidazolium (B1220033) salts is known to be acidic and can be deprotonated with a strong base to form an N-heterocyclic carbene (NHC), which is nucleophilic. However, direct C-H activation and subsequent alkylation of neutral 1-methyl-1H-imidazole is a more sought-after transformation.

One strategy involves the lithiation of 1-methyl-1H-imidazole at the C2 position using a strong base like n-butyllithium, followed by quenching with an electrophile. google.comnih.gov In this case, the electrophile would be an equivalent of the 4-chlorobutyl group, such as 1,4-dichlorobutane (B89584) or 1-bromo-4-chlorobutane.

Reaction Scheme:

Lithiation: 1-methyl-1H-imidazole is treated with n-butyllithium in an aprotic solvent like THF at low temperatures (e.g., -78 °C) to generate 1-methyl-1H-imidazol-2-yllithium.

Alkylation: The resulting lithiated species is then reacted with 1,4-dichlorobutane. Nucleophilic attack from the C2 position of the imidazole on one of the electrophilic carbon atoms of 1,4-dichlorobutane would lead to the formation of the desired product.

A potential challenge with using 1,4-dichlorobutane is the possibility of a second substitution reaction, either intramolecularly to form a cyclized product or intermolecularly with another molecule of the lithiated imidazole. Careful control of stoichiometry and reaction conditions would be necessary to favor the desired mono-alkylation product.

A similar procedure has been described for the alkylation of 1-methylimidazole (B24206) with 1-chlorobutane, suggesting the feasibility of this approach. researchgate.net

When considering the alkylation of the imidazole ring, the regioselectivity is a paramount concern. In the case of C2-alkylation of 1-methyl-1H-imidazole via lithiation, the regioselectivity is directed by the deprotonation of the most acidic proton at the C2 position.

For N-alkylation of a pre-existing 2-(4-chlorobutyl)-1H-imidazole, the situation is more complex. The two nitrogen atoms are not equivalent, and the position of alkylation (N1 vs. N3) would be influenced by both steric and electronic factors. The bulky 2-(4-chlorobutyl) group would likely direct the incoming methyl group to the less sterically hindered N1 position. However, the electronic nature of the 2-substituent also plays a crucial role in determining the relative nucleophilicity of the two nitrogen atoms.

The choice of the alkylating agent, solvent, and counter-ion can also influence the regioselectivity of N-alkylation. In general, direct methylation of 2-(4-chlorobutyl)-1H-imidazole would be expected to yield a mixture of the 1-methyl and 3-methyl isomers, necessitating chromatographic separation.

C-H Functionalization of the Imidazole Ring System

Direct functionalization of carbon-hydrogen (C-H) bonds on the imidazole ring represents a powerful and atom-economical approach to introduce molecular complexity. researchgate.net This strategy avoids the pre-functionalization steps often required in traditional cross-coupling reactions, leading to more efficient and environmentally benign synthetic routes.

Transition metal catalysis has become an indispensable tool for the regioselective functionalization of imidazole rings. researchgate.net Various metals, including palladium, nickel, and copper, have been successfully employed to forge new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-S) bonds at specific positions of the imidazole nucleus. rsc.orgtcichemicals.com

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for direct C-H arylation, alkenylation, and alkynylation of imidazoles. nih.gov For instance, the Fujiwara-Morita reaction allows for the direct alkenylation of azoles using palladium acetate as a catalyst. nih.gov These reactions typically proceed via an electrophilic palladation mechanism and can be directed to specific C-H bonds, such as the C5 position of the imidazole ring. nih.govnih.gov

Nickel-Catalyzed Couplings: Nickel catalysis has emerged as a cost-effective alternative to palladium for C-H functionalization. nih.govrsc.org Nickel-catalyzed systems have been developed for the C-H arylation and alkenylation of imidazoles with various coupling partners, including phenol (B47542) derivatives and chloroarenes. nih.govresearchgate.net The choice of ligand and solvent is critical for the success of these transformations, with tertiary alcohols often proving to be effective solvents. nih.govresearchgate.net

Copper-Mediated Transformations: Copper catalysts are particularly useful for the formation of C-N and C-S bonds. rsc.org Copper-catalyzed methods have been developed for the arylation of nitrogen-containing heterocycles. rsc.org These reactions often proceed through mechanisms like the Chan-Lam and Ullmann couplings. beilstein-journals.org

| Metal Catalyst | Type of Bond Formed | Key Features | Example Reaction |

|---|---|---|---|

| Palladium | C-C (Arylation, Alkenylation) | High regioselectivity, often at the C5 position. nih.govnih.gov | Fujiwara-Morita reaction for direct alkenylation. nih.gov |

| Nickel | C-C (Arylation, Alkenylation) | Cost-effective alternative to palladium; ligand and solvent choice are crucial. nih.govresearchgate.net | Arylation with chloroarenes. nih.gov |

| Copper | C-N, C-S | Effective for heteroatom bond formation. rsc.org | Chan-Lam and Ullmann couplings for N-arylation. beilstein-journals.org |

While transition metal catalysis is powerful, metal-free approaches offer advantages in terms of cost, toxicity, and ease of product purification. researchgate.net These methods often utilize reagents like iodine or peroxides to promote C-H functionalization. researchgate.net

Recent advancements have demonstrated the synthesis of polysubstituted imidazoles through metal-free, one-pot methods involving the N-α-C(sp3)–H bond functionalization of benzylamines. semanticscholar.orgrsc.org Another metal-free approach involves the insertion of a methylene (B1212753) group to bridge two imidazo[1,5-a]pyridine (B1214698) molecules, proceeding via C(sp2)H functionalization. acs.org Furthermore, the direct C-H/C-H coupling of 2H-imidazole 1-oxides with pyrroles has been achieved under mild, metal-free conditions. researchgate.net

Functionalization of Imidazole N-Oxide Intermediates

Imidazole N-oxides are versatile intermediates that can be used to achieve functionalization at various positions of the imidazole ring. nih.govnih.gov The N-oxide moiety activates the imidazole ring, facilitating a range of transformations. researchgate.net

Synthetic approaches using imidazole N-oxides include transition-metal-free three-component reactions, cycloaddition reactions, and nucleophilic addition reactions. nih.gov These methods often proceed under mild conditions and have a broad substrate scope. nih.govresearchgate.net For example, 2-unsubstituted imidazole N-oxides can undergo [3+2] cycloaddition reactions, leading to the formation of various functionalized imidazole derivatives. researchgate.net Additionally, the alkylation of 2-unsubstituted imidazole N-oxides can lead to the formation of (N-benzyloxy)imidazolium salts, which can then be converted to other derivatives. nih.gov

Strategic Derivatization for Enhanced Synthetic Versatility

Beyond the functionalization of the imidazole core, strategic derivatization of the entire molecular scaffold can significantly enhance its synthetic utility. This includes the conversion to imidazolium salts and transformations involving the side chain.

Conversion to Imidazolium Salts as Synthetic Precursors

Imidazolium salts are stable, crystalline compounds that serve as important precursors in organic synthesis. nih.gov They are readily prepared by the quaternization of the nitrogen atoms of the imidazole ring with alkyl halides. researchgate.net For instance, this compound can be converted to its corresponding imidazolium salt by reaction with an appropriate alkylating agent.

These salts are precursors to N-heterocyclic carbenes (NHCs), which are powerful ligands in organometallic chemistry and catalysis. mdpi.comorientjchem.org The synthesis of unsymmetrical imidazolium salts allows for fine-tuning of the electronic and steric properties of the resulting NHCs. nih.gov

Transformations Involving the 4-Chlorobutyl Chain

The 4-chlorobutyl chain in this compound offers a reactive handle for a variety of chemical transformations. The terminal chlorine atom is a good leaving group, allowing for nucleophilic substitution reactions to introduce a wide range of functional groups.

This enables the synthesis of a diverse library of derivatives with modified side chains, which can be used to explore structure-activity relationships or to attach the imidazole moiety to other molecules or solid supports.

Preparation of Diverse Imidazole-Embedded Molecular Architectures

The this compound scaffold is an excellent precursor for building a wide array of complex, imidazole-embedded molecular architectures. The reactive chloroalkane chain allows for its use in various substitution and cycloaddition reactions to append new rings and functional moieties, leading to novel chemical entities with diverse applications. nih.govnih.gov

One primary strategy involves nucleophilic substitution, where the terminal chloride is displaced by various nucleophiles to link the imidazole core to other molecular fragments. For instance, reaction with amines, thiols, or alcohols can introduce new pharmacophores or linking groups. This approach has been utilized to synthesize novel 1,4-dialkoxynaphthalene-2-alkyl imidazolium salts, where an imidazole derivative is tethered to a naphthalene (B1677914) system. nih.gov The synthesis typically involves the reaction of the chloro- or bromo-intermediate with the desired imidazole, such as 1-methyl-1H-imidazole, in a suitable solvent like acetonitrile (B52724) under reflux. nih.gov

Another advanced methodology is the construction of fused heterocyclic systems. For example, intramolecular cyclization reactions can be designed where the chlorobutyl chain reacts with another functional group on the imidazole ring or a tethered substituent. A related approach is the sequential van Leusen/intramolecular Heck reaction, which has been used to synthesize fused imidazo-pyridine and imidazo-azepine derivatives. mdpi.com This involves an initial condensation and cyclization to form the imidazole ring, followed by an intramolecular Heck reaction to create the fused bicyclic system. mdpi.com

Furthermore, the chlorobutyl group can be transformed into other reactive functionalities to broaden its synthetic utility. For example, conversion to an azide (B81097) allows for participation in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to link the imidazole to alkyne-containing molecules, forming triazole-linked conjugates. Gold-catalyzed annulation reactions with ynamides or oxadiazoles (B1248032) also represent an atom-economical pathway to highly substituted aminoimidazoles. organic-chemistry.org

These methodologies enable the generation of extensive libraries of imidazole-containing compounds from a common intermediate. The choice of synthetic route depends on the desired final architecture, with options ranging from simple substitutions to complex multi-component and cascade reactions. organic-chemistry.orgresearchgate.net

Table 1: Synthetic Strategies for Imidazole-Embedded Architectures

| Strategy | Description | Example Product Class | Key Intermediates/Reagents |

| Nucleophilic Substitution | Displacement of the terminal chloride on the butyl chain by a nucleophile (e.g., another heterocycle, amine, thiol). | Imidazolium Salts, Ether-linked bi-heterocycles | 1-methyl-1H-imidazole, Acetonitrile, NaHCO₃ nih.gov |

| Fused Ring Construction | Intramolecular reactions to form bicyclic or polycyclic systems incorporating the imidazole ring. | Imidazo[1,5-a]pyridines, Imidazo[1,5-a]azepines | Aldehyde-containing vinylogous bromides, TosMIC, K₂CO₃ mdpi.com |

| Multi-Component Reactions | One-pot synthesis involving three or more reactants to build complex molecules efficiently. | 1,2,4,5-tetrasubstituted imidazoles | Aldehydes, Benzil, Primary Amines, Ammonium Acetate rsc.org |

| Click Chemistry | Use of highly efficient and specific reactions, such as azide-alkyne cycloaddition, to link the imidazole moiety to other molecules. | Triazole-linked imidazole conjugates | Azide-functionalized imidazole, terminal alkynes, Copper catalyst |

| Metal-Catalyzed Annulation | Atom-economical cycloaddition reactions to form highly substituted imidazole derivatives. | Fully substituted 4-aminoimidazoles | 1,2,4-oxadiazoles, Ynamides, Gold catalyst organic-chemistry.org |

Green Chemistry Considerations in the Synthesis of this compound Analogs

The principles of green chemistry are increasingly being integrated into the synthesis of imidazole derivatives to minimize environmental impact and enhance safety. researchgate.net These considerations focus on the use of environmentally benign solvents, reusable catalysts, energy-efficient reaction conditions, and atom economy. researchgate.net

A significant advancement is the move towards greener solvents, with water being an ideal choice. For instance, a base-free van Leusen imidazole synthesis has been demonstrated using water as the solvent, offering a mild and environmentally friendly route to N-fused imidazo (B10784944) β-carboline derivatives. mdpi.com Other green solvents that have been explored include polyethylene (B3416737) glycol (PEG) and ionic liquids, which are often non-volatile and can be recycled. researchgate.netijpsr.com

The use of novel, reusable, and non-toxic catalysts is another cornerstone of green synthetic approaches. Natural, biodegradable catalysts like lemon juice have been successfully used for the one-pot synthesis of 2,4,5-triaryl-1H-imidazole derivatives. researchgate.net This method provides good yields and involves a simple work-up. Similarly, heterogeneous catalysts such as PEG-SOCl have been developed for the synthesis of 2,4,5-trisubstituted imidazoles, offering advantages like easy separation and the ability to be reused multiple times without significant loss of activity. ijpsr.com Nanostructured molten salts have also been employed as efficient and reusable catalysts for multi-component reactions under solvent-free conditions. rsc.org

Energy efficiency is often achieved through microwave-assisted synthesis. ijpsr.comresearchgate.net Microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner product profiles compared to conventional heating. This technique has been applied to various imidazole syntheses, including the formation of benzo[d]imidazo[2,1-b]thiazoles. mdpi.com

Solvent-free reaction conditions, or "neat" reactions, represent another important green methodology. By eliminating the solvent entirely, waste is significantly reduced, and the purification process is often simplified. One-pot, four-component syntheses of 1,2,4-trisubstituted 1H-imidazoles have been achieved by heating a mixture of reagents under solvent-free conditions, demonstrating high efficiency and atom economy. organic-chemistry.org

Table 2: Comparison of Conventional vs. Green Synthetic Approaches for Imidazole Analogs

| Parameter | Conventional Method | Green Chemistry Approach | Example/Benefit |

| Solvent | Volatile organic compounds (e.g., THF, DMF) | Water, PEG, Ionic Liquids, or Solvent-free | Use of water in van Leusen synthesis reduces toxicity and waste. mdpi.com |

| Catalyst | Homogeneous metal catalysts, strong acids/bases | Heterogeneous catalysts, biocatalysts, molten salts | PEG-SOCl catalyst can be recovered and reused for multiple cycles. ijpsr.com |

| Energy Source | Conventional heating (oil bath, heating mantle) | Microwave irradiation, ultrasonic radiation | Microwave-assisted reactions reduce synthesis time from hours to minutes. ijpsr.comresearchgate.net |

| Reaction Type | Multi-step synthesis with isolation of intermediates | One-pot, multi-component reactions | Four-component synthesis of tetrasubstituted imidazoles improves efficiency. rsc.org |

| Byproducts | Often produces significant stoichiometric waste | High atom economy, minimal byproducts | Annulation reactions using gold catalysts are highly atom-economical. organic-chemistry.org |

Mechanistic Investigations and Reaction Pathways of 2 4 Chlorobutyl 1 Methyl 1h Imidazole Transformations

Detailed Analysis of Alkylation and Functionalization Reaction Mechanisms

The 2-(4-chlorobutyl)-1-methyl-1H-imidazole molecule possesses two primary sites for alkylation and functionalization: the imidazole (B134444) ring and the terminal chlorine atom of the butyl chain. The imidazole ring, being an electron-rich aromatic system, can undergo electrophilic substitution, although the presence of the alkyl substituent at the 2-position and the methyl group at the 1-position influences the regioselectivity of such reactions.

More commonly, the pendant chlorobutyl chain is the primary site of reactivity. The terminal chlorine atom is susceptible to nucleophilic substitution reactions (SN1 and SN2). The mechanism will be influenced by the nature of the nucleophile, the solvent, and the reaction conditions. Strong nucleophiles will favor an SN2 pathway, leading to inversion of configuration if the carbon were chiral. The presence of the imidazole nucleus, however, can also lead to more complex pathways.

One of the most significant reactions for this compound is intramolecular cyclization. The nitrogen atom at the 3-position of the imidazole ring can act as an internal nucleophile, attacking the electrophilic carbon bearing the chlorine atom. This results in the formation of a fused ring system. This type of reaction is a common strategy in the synthesis of various heterocyclic compounds.

Identification and Characterization of Reaction Intermediates

Specific reaction intermediates for transformations involving this compound have not been extensively documented. However, based on general organic reaction mechanisms, several transient species can be postulated.

In nucleophilic substitution reactions on the chlorobutyl chain, a pentacoordinate transition state would be expected for an SN2 mechanism. For an SN1 reaction, a carbocation intermediate at the terminal carbon of the butyl chain would be formed, although this is less likely for a primary halide unless rearrangement occurs.

Kinetic Studies of Key Reactions Involving the Imidazole Nucleus

Quantitative kinetic data for reactions specifically involving this compound are not available in published literature. However, kinetic studies on the N-alkylation of simpler imidazoles have been performed. These studies generally show that the rate of alkylation is dependent on the concentration of both the imidazole and the alkylating agent, consistent with a second-order process. researchgate.net

For this compound, a key kinetic study would involve monitoring the rate of its intramolecular cyclization. The rate of this unimolecular reaction would depend on factors such as temperature, solvent polarity, and the presence of any catalysts. Such a study would provide valuable insight into the energetics of the cyclization process and the stability of the transition state.

Elucidation of Catalytic Cycles in Metal-Mediated Processes

The chlorobutyl group of this compound makes it a suitable substrate for various metal-catalyzed cross-coupling reactions. For instance, in a Suzuki coupling reaction, the carbon-chlorine bond could be activated by a palladium catalyst to form an organopalladium intermediate. This intermediate would then undergo transmetalation with a boronic acid derivative, followed by reductive elimination to form a new carbon-carbon bond.

A typical catalytic cycle for a palladium-catalyzed cross-coupling reaction would involve the following steps:

Oxidative Addition: The palladium(0) catalyst reacts with the chlorobutyl group to form a palladium(II) intermediate.

Transmetalation: The organopalladium(II) intermediate reacts with a second reagent (e.g., an organoboron compound in Suzuki coupling) to exchange organic groups.

Reductive Elimination: The new carbon-carbon bond is formed, and the palladium(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle.

While the general principles of these catalytic cycles are well-established, specific studies detailing the performance and optimization of these reactions for this compound are lacking. The imidazole moiety itself can also act as a ligand for the metal center, potentially influencing the catalytic activity and selectivity. researchgate.net

Computational and Experimental Insights into Transition States and Activation Barriers

Detailed computational and experimental studies on the transition states and activation barriers for reactions of this compound are not currently available. However, Density Functional Theory (DFT) has been widely used to study the mechanisms of reactions involving similar heterocyclic compounds. nih.govdntb.gov.ua

For the intramolecular cyclization, DFT calculations could be employed to model the geometry of the transition state and to calculate the activation energy for the ring-closing step. This would provide theoretical insight into the feasibility of the reaction and how it might be influenced by substituents or solvent effects.

Similarly, for metal-catalyzed cross-coupling reactions, computational studies could help to elucidate the structure of the various palladium intermediates and the energetics of each step in the catalytic cycle. This can be a powerful tool for understanding the reaction mechanism at a molecular level and for designing more efficient catalytic systems.

Advanced Spectroscopic and Structural Characterization of 2 4 Chlorobutyl 1 Methyl 1h Imidazole and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for delineating the molecular structure of organic compounds in solution. For 2-(4-Chlorobutyl)-1-methyl-1H-imidazole, a suite of NMR experiments provides detailed insights into its atomic arrangement.

While one-dimensional ¹H and ¹³C NMR provide initial information on the chemical environment of protons and carbons, multidimensional NMR techniques are essential for assembling the complete molecular puzzle.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to heteronuclei, typically ¹³C. For this compound, this would reveal which protons are directly bonded to which carbon atoms. For example, it would show a correlation between the N-methyl protons and the N-methyl carbon, and between the protons and carbons of the butyl chain and the imidazole (B134444) ring.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for establishing longer-range connectivity by detecting correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons). In the context of the target molecule, HMBC would show correlations between the N-methyl protons and the C2 and C5 carbons of the imidazole ring, confirming the position of the methyl group. It would also connect the protons of the butyl chain to the C2 carbon of the imidazole ring, establishing the point of attachment of the side chain.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is instrumental in determining the stereochemistry and conformation of a molecule by detecting protons that are close to each other in space, regardless of whether they are connected by bonds. For a flexible molecule like this compound, NOESY could provide information about the preferred conformation of the butyl chain relative to the imidazole ring by showing spatial correlations between their respective protons.

To illustrate the power of these techniques, consider the expected ¹H and ¹³C NMR chemical shifts for a similar structure, 1,2-dimethylimidazole, as detailed in the table below.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| N-CH₃ | ~3.6 | ~32 |

| 2-CH₃ | ~2.3 | ~13 |

| H4 | ~6.9 | ~127 |

| H5 | ~6.8 | ~120 |

| C2 | - | ~145 |

| C4 | ~6.9 | ~127 |

| C5 | ~6.8 | ~120 |

This is an interactive data table. You can sort and filter the data.

In an HMBC spectrum of this compound, one would expect to see correlations from the N-methyl protons to C2 and C5, and from the α-methylene protons of the butyl chain to C2 of the imidazole ring.

¹⁵N NMR spectroscopy, although less common due to the low natural abundance and lower sensitivity of the ¹⁵N isotope, provides direct information about the chemical environment of nitrogen atoms within a molecule. For this compound, there are two distinct nitrogen atoms in the imidazole ring. ¹⁵N NMR would show two separate signals, allowing for the characterization of their electronic environments. The chemical shifts would be sensitive to factors such as protonation, hydrogen bonding, and coordination to metal centers. For instance, in 1-methylimidazole (B24206), the two nitrogen atoms have distinct chemical shifts, which would be further influenced by the substitution at the C2 position in the target molecule.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. For this compound (C₈H₁₃ClN₂), the expected exact mass can be calculated. HRMS analysis would provide an experimental mass that can be compared to the theoretical mass, confirming the molecular formula with a high degree of confidence.

| Ion | Theoretical m/z |

| [M+H]⁺ | 173.0840 |

| [M+Na]⁺ | 195.0660 |

This is an interactive data table. You can sort and filter the data.

The observation of an experimental mass within a few parts per million (ppm) of the theoretical mass would validate the proposed molecular formula.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

FT-IR Spectroscopy: In the FT-IR spectrum of this compound, characteristic absorption bands would be expected for the C-H stretching of the alkyl groups (around 2850-3000 cm⁻¹), C=C and C=N stretching of the imidazole ring (around 1500-1600 cm⁻¹), and the C-Cl stretching of the chlorobutyl chain (typically in the range of 600-800 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The imidazole ring vibrations are often strong in the Raman spectrum.

The table below summarizes some expected vibrational frequencies for the key functional groups in the target molecule, based on data for similar compounds.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Technique |

| Alkyl C-H Stretch | 2850-3000 | FT-IR, Raman |

| Imidazole Ring C=C/C=N Stretch | 1500-1600 | FT-IR, Raman |

| C-N Stretch | 1300-1400 | FT-IR, Raman |

| C-Cl Stretch | 600-800 | FT-IR, Raman |

This is an interactive data table. You can sort and filter the data.

Surface-Enhanced Infrared Absorption Spectroscopy (SEIRAS) for Interfacial Chemical Analysis

Surface-Enhanced Infrared Absorption Spectroscopy (SEIRAS) is a highly sensitive technique used to study molecules adsorbed on metal surfaces. bldpharm.comrsc.org It provides vibrational spectra of monolayers or even sub-monolayers of adsorbates, offering insights into their orientation and interaction with the surface. bldpharm.comrsc.org For this compound, SEIRAS could be employed to study its adsorption behavior on surfaces like gold or platinum. The imidazole moiety is known to coordinate with metal surfaces, and SEIRAS could reveal the nature of this interaction by observing shifts in the vibrational frequencies of the imidazole ring upon adsorption. This technique would be particularly relevant for understanding the interfacial behavior of this molecule in applications such as corrosion inhibition or catalysis.

Theoretical and Computational Chemistry Approaches Applied to 2 4 Chlorobutyl 1 Methyl 1h Imidazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. By calculating the electron density, DFT can determine molecular structure, energy, and reactivity descriptors. These calculations are fundamental for understanding the intrinsic properties of 2-(4-chlorobutyl)-1-methyl-1H-imidazole. For instance, DFT studies on related imidazole (B134444) and benzimidazole (B57391) derivatives have successfully explained their electronic characteristics and reactivity patterns researchgate.netnih.govdntb.gov.ua.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity. Other global reactivity descriptors, such as chemical hardness, softness, electronegativity, and the electrophilicity index, can also be calculated to provide a comprehensive reactivity profile nih.gov.

| Parameter | Definition | Illustrative Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.8 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 6.3 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 3.15 eV |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 3.65 eV |

| Electrophilicity Index (ω) | χ² / (2η) | 2.12 eV |

The Molecular Electrostatic Potential (MEP) map is a valuable visualization tool derived from DFT calculations that illustrates the charge distribution across a molecule. It is used to predict sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) correspond to areas of high electron density and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack nih.govresearchgate.net.

For this compound, the MEP map would be expected to show a significant region of negative electrostatic potential around the sp²-hybridized nitrogen atom (N3) of the imidazole ring, identifying it as the primary site for protonation and coordination. Conversely, the hydrogen atoms of the methyl and butyl groups, as well as the region around the C-Cl bond, would exhibit positive potential.

In addition to MEP, charge distribution analysis methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis quantify the partial atomic charge on each atom, providing further detail on the molecule's polarity.

DFT calculations are widely employed to predict spectroscopic data, which can then be compared with experimental results to verify molecular structures.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. For this compound, theoretical calculations would predict distinct signals for the protons and carbons of the imidazole ring, the N-methyl group, and the chlorobutyl chain.

| Atom Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Imidazole C2 | - | ~145 |

| Imidazole C4/C5 | ~6.9-7.1 | ~120-128 |

| N-CH₃ | ~3.6 | ~33 |

| C2-CH₂ (butyl) | ~2.7 | ~29 |

| Internal CH₂ (butyl) | ~1.8-2.0 | ~28, ~32 |

| Cl-CH₂ (butyl) | ~3.5 | ~45 |

Vibrational Frequencies: Theoretical calculations can also predict the vibrational frequencies that correspond to infrared (IR) and Raman spectra. This analysis helps in assigning experimental spectral bands to specific molecular motions, such as C-H stretching, C=N stretching of the imidazole ring, and the C-Cl stretching of the butyl chain mdpi.com.

Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed picture of conformational dynamics and the influence of the surrounding environment. Given the flexible four-carbon chain in this compound, this molecule can adopt numerous conformations.

MD simulations would be used to explore this conformational landscape, identifying the most stable (lowest energy) arrangements of the butyl chain relative to the imidazole ring. Furthermore, by performing simulations in different explicit solvents (e.g., water, methanol, chloroform), one can study how solvent-solute interactions affect conformational preferences. The solvent can influence the molecule's shape through factors like dielectric screening and specific interactions such as hydrogen bonding to the N3 atom, which can alter the equilibrium between different conformers plos.org.

Investigation of Proton Transfer and Tautomeric Equilibria in N-Substituted Imidazoles

In unsubstituted imidazoles, prototropic tautomerism involves the migration of a proton between the two ring nitrogen atoms. However, in this compound, the nitrogen at position 1 is alkylated (methylated), which prevents this type of tautomerism.

Instead, theoretical studies would focus on the molecule's basicity and its protonation equilibrium. The most likely site of protonation is the lone pair of the N3 atom. DFT calculations can be used to model the protonation reaction and determine the molecule's proton affinity and the pKa of its conjugate acid dnu.dp.ua. This is achieved by calculating the Gibbs free energy change for the protonation reaction in the gas phase and in solution, often using a polarizable continuum model (PCM) to account for solvent effects.

Computational Modeling of Reaction Mechanisms, Pathways, and Transition States

A significant aspect of the reactivity of this compound is its potential for intramolecular reactions. The molecule contains both a nucleophilic center (the N3 atom of the imidazole) and an electrophilic center (the carbon atom bonded to chlorine). This arrangement makes it a candidate for an intramolecular nucleophilic substitution (SN2) reaction, leading to the formation of a bicyclic quaternary imidazolium (B1220033) salt.

Computational modeling using DFT can map the entire reaction pathway for this cyclization. This involves:

Locating the optimized geometries of the reactant, the transition state, and the product.

Calculating the activation energy (the energy barrier from reactant to transition state), which determines the reaction rate.

Confirming the transition state by identifying a single imaginary vibrational frequency corresponding to the reaction coordinate.

Such studies provide a deep understanding of the reaction's feasibility and kinetics without the need for extensive experimental work.

Theoretical Studies on Supramolecular Interactions and Complex Formation (e.g., coordination chemistry)

Supramolecular chemistry focuses on non-covalent interactions that govern molecular recognition and self-assembly ebrary.netnih.gov. The imidazole ring is a versatile component in supramolecular systems due to its ability to engage in various interactions.

Coordination Chemistry: The N3 atom of this compound possesses a lone pair of electrons, making it an excellent Lewis base for coordinating to metal ions. Theoretical studies can model the formation of coordination complexes with various metals, such as platinum(II) or vanadium(IV) mdpi.comresearchgate.netnih.gov. These calculations can predict the geometry of the resulting complex, the strength of the metal-ligand bond, and the effect of coordination on the electronic properties of the imidazole ligand.

Hydrogen Bonding and Other Interactions: The N3 atom can also act as a hydrogen bond acceptor. Furthermore, the electron-rich imidazole ring can participate in anion-π interactions and stacking interactions with other aromatic systems nwhitegroup.com. Computational methods are essential for quantifying the strength and nature of these weak, yet structurally determinative, interactions.

| Interaction Type | Description | Typical Computational Method |

|---|---|---|

| Metal Coordination | Bonding between the N3 atom and a metal center. | DFT geometry optimization, binding energy calculation. |

| Hydrogen Bonding | N3 atom acts as a hydrogen bond acceptor. | DFT, NBO analysis, Atoms in Molecules (AIM) theory. |

| Anion-π Interactions | Interaction between an anion and the electron-rich imidazole ring. | DFT with dispersion correction, Symmetry-Adapted Perturbation Theory (SAPT). |

Advanced Chemical Transformations and Applications of 2 4 Chlorobutyl 1 Methyl 1h Imidazole As a Versatile Synthetic Intermediate

Design and Synthesis of Polymeric Systems Incorporating Imidazole (B134444) Moieties

The incorporation of imidazole units into polymeric structures can impart unique properties, including catalytic activity, pH-responsiveness, and metal-coordinating capabilities. researchgate.netrsc.org 2-(4-Chlorobutyl)-1-methyl-1H-imidazole serves as a valuable monomer or precursor for the synthesis of such functional polymers. The reactive chlorobutyl group allows for its integration into polymer backbones or as pendant groups through various polymerization techniques.

One common approach involves the quaternization of the imidazole nitrogen or another nucleophilic monomer with the chlorobutyl group, leading to the formation of imidazolium-containing polymers, also known as poly(ionic liquid)s. nih.govhgxx.org These materials exhibit interesting properties such as high ionic conductivity and thermal stability.

Another strategy involves the conversion of the chlorobutyl group into a polymerizable moiety, such as a vinyl or acrylate group, through nucleophilic substitution. The resulting imidazole-containing monomer can then be copolymerized with other monomers to tailor the properties of the final polymeric material. For instance, copolymerization with methyl methacrylate can yield materials with modified thermal and surface properties. researchgate.net

The synthesis of these imidazole-based polymers opens avenues for applications in diverse fields, including as catalysts, materials for gas separation membranes, and in biomedical applications. researchgate.netnih.gov

Tailoring of the 4-Chlorobutyl Chain for Diverse Downstream Reactions

The 4-chlorobutyl chain of this compound is the primary site for a multitude of chemical transformations, enabling the introduction of a wide range of functional groups and the construction of more complex molecular architectures.

Nucleophilic Substitution Reactions with Various Nucleophiles

The chlorine atom at the terminus of the butyl chain is a good leaving group, making it susceptible to nucleophilic substitution by a variety of nucleophiles. This reactivity allows for the straightforward introduction of diverse functionalities.

Common nucleophiles employed in reactions with alkyl halides like this compound include:

Amines: Reaction with primary or secondary amines yields the corresponding amino-functionalized imidazole derivatives. These products can serve as ligands for metal complexes or as building blocks for further synthetic elaborations.

Thiols: Thiolates readily displace the chloride to form thioethers, which are valuable intermediates in medicinal chemistry and materials science. rsc.org

Alkoxides and Phenoxides: Reaction with alkoxides or phenoxides leads to the formation of ethers.

Azide (B81097) and Cyanide: The introduction of azide or cyanide groups provides access to other important functional groups. For example, the azide can be reduced to a primary amine or used in "click" chemistry reactions, while the cyanide can be hydrolyzed to a carboxylic acid or reduced to an amine. nih.gov

The efficiency of these substitution reactions can be influenced by factors such as the nature of the nucleophile, the solvent, and the reaction temperature.

| Nucleophile | Product Functional Group | Potential Applications |

| Primary/Secondary Amines | Secondary/Tertiary Amines | Ligand synthesis, pharmaceutical intermediates |

| Thiols | Thioethers | Medicinal chemistry, materials science |

| Alkoxides/Phenoxides | Ethers | Fine chemical synthesis |

| Azide | Azide | "Click" chemistry, amine synthesis |

| Cyanide | Nitrile | Carboxylic acid and amine synthesis |

Intramolecular Cyclization Reactions Involving the Alkyl Halide

The presence of both a nucleophilic imidazole ring and an electrophilic chlorobutyl chain within the same molecule allows for intramolecular cyclization reactions, leading to the formation of fused bicyclic heterocyclic systems. These reactions are typically promoted by a base, which can deprotonate the imidazole ring or another nucleophilic site, initiating the cyclization cascade.

The regioselectivity of the cyclization is dependent on the reaction conditions and the specific atoms of the imidazole ring that participate in the ring closure. This strategy provides a powerful tool for the synthesis of novel heterocyclic scaffolds that may possess interesting biological activities. For example, intramolecular cyclization can lead to the formation of imidazo[1,2-a]pyridine or related fused systems, which are common motifs in pharmaceuticals. researchgate.net The formation of such bicyclic imidazoles can also be achieved through other synthetic routes, such as [2+3] cycloaddition reactions. organic-chemistry.org

Strategies for Multi-Step Synthesis of Complex Heterocyclic Frameworks

This compound is a valuable building block in the multi-step synthesis of complex heterocyclic frameworks, which are often the core structures of biologically active molecules and pharmaceuticals. sciencedaily.comlifechemicals.comvensel.orgnih.gov Its utility stems from the ability to sequentially or concurrently modify both the chlorobutyl chain and the imidazole ring.

A typical synthetic strategy might involve an initial nucleophilic substitution on the chlorobutyl chain to introduce a desired functional group. This is then followed by reactions on the imidazole ring, such as electrophilic substitution or metal-catalyzed cross-coupling, to further elaborate the molecule. globalresearchonline.netnih.gov Alternatively, the chlorobutyl chain can be used to tether the imidazole moiety to a larger molecular scaffold, after which further transformations are carried out.

The versatility of this intermediate allows for the construction of a wide range of complex structures, including those with potential therapeutic applications. For instance, imidazole derivatives are known to exhibit a broad spectrum of biological activities. nih.goviosrjournals.org

Development of Novel Reagents and Catalysts from Imidazole Derivatives

Imidazole derivatives have found significant applications as catalysts and reagents in organic synthesis. The unique electronic properties of the imidazole ring, combined with the ability to introduce various functional groups, make them ideal candidates for the development of novel catalytic systems.

One of the most prominent applications of imidazole derivatives is in the formation of N-heterocyclic carbenes (NHCs). d-nb.infonih.govresearchgate.net NHCs are potent ligands for transition metals and have been employed in a wide range of catalytic reactions, including cross-coupling and metathesis. nih.gov this compound can serve as a precursor for the synthesis of NHCs. The chlorobutyl chain can be functionalized to anchor the resulting NHC to a solid support or to introduce other desired properties.

Furthermore, quaternization of the imidazole nitrogen of this compound or its derivatives leads to the formation of imidazolium (B1220033) salts, which are a major class of ionic liquids (ILs). hgxx.orgrsc.org Ionic liquids are salts with low melting points that are finding increasing use as "green" solvents and catalysts in a variety of chemical processes due to their negligible vapor pressure, high thermal stability, and tunable properties. nih.govresearchgate.netmdpi.com The nature of the anion and the substituents on the imidazolium cation can be varied to fine-tune the properties of the ionic liquid for a specific application.

| Derivative Type | Application | Key Features |

| N-Heterocyclic Carbenes (NHCs) | Ligands for transition metal catalysis | Strong σ-donors, tuneable steric and electronic properties |

| Imidazolium Salts (Ionic Liquids) | "Green" solvents and catalysts | Low vapor pressure, high thermal stability, tunable properties |

Chemo- and Regioselective Elaboration of the Imidazole Ring for New Chemical Entities

While the chlorobutyl chain is the more reactive site for many transformations, the imidazole ring itself can also be functionalized to create new chemical entities. The reactivity of the imidazole ring towards electrophilic substitution is well-established. uobabylon.edu.iqyoutube.com

Electrophilic substitution reactions on the imidazole ring typically occur at the C4 and C5 positions. globalresearchonline.net However, the presence of the 2-(4-chlorobutyl) and 1-methyl substituents can influence the regioselectivity of these reactions. Common electrophilic substitution reactions include nitration, halogenation, and acylation.

More advanced methods for the functionalization of the imidazole ring include metal-catalyzed cross-coupling reactions. nih.govbeilstein-journals.orgnih.govresearchgate.net These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds at specific positions on the imidazole ring, providing access to a wide range of substituted imidazole derivatives that would be difficult to synthesize using traditional methods. The regioselectivity of these cross-coupling reactions can often be controlled by the choice of catalyst, ligands, and reaction conditions. nih.gov

The ability to selectively functionalize both the side chain and the heterocyclic core of this compound underscores its importance as a versatile platform for the synthesis of novel and complex molecules with potential applications in various fields of chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.